molecular formula C16H15ClN4OS B2552972 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1396635-32-7

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2552972
CAS RN: 1396635-32-7
M. Wt: 346.83
InChI Key: AAMQTVIXLIMPBH-UHFFFAOYSA-N
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Description

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide, also known as CCT137690, is a small molecule inhibitor that has been shown to have potential in cancer therapy. This compound has been studied extensively in the scientific community due to its unique structure and mechanism of action.

Scientific Research Applications

Antitumor and Antioxidant Evaluation

A study focused on the synthesis and evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles, including compounds structurally similar to the one . These compounds demonstrated promising antitumor and antioxidant activities, indicating potential applications in cancer treatment and oxidative stress reduction (Hamama et al., 2013).

Metabolic Stability Enhancement

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various 6,5-heterocycles to improve metabolic stability. This includes efforts to modify the benzothiazole ring to reduce metabolic deacetylation, which is relevant for designing more stable therapeutic agents (Stec et al., 2011).

Corrosion Inhibition

A study synthesized 2-(alkylsulfanyl)-N-(pyridin-2-yl)acetamide derivatives to investigate their potential as corrosion inhibitors. These compounds showed promising inhibition efficiencies, suggesting applications in protecting metals against corrosion (Yıldırım & Cetin, 2008).

Ligand-Protein Interactions and Photovoltaic Efficiency

Spectroscopic and quantum mechanical studies of some bioactive benzothiazolinone acetamide analogs were performed to analyze ligand-protein interactions and their potential photovoltaic efficiency. The findings suggest these compounds could be utilized as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).

Antimicrobial and Anti-Inflammatory Activities

New pyridine derivatives were synthesized and tested for their in vitro antibacterial and in vivo anti-inflammatory activities. Some of these new compounds exhibited significant antibacterial and anti-inflammatory effects, highlighting their potential for treating infections and inflammation (Ghattas et al., 2017).

properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4OS/c1-21(10-14(22)19-9-11-5-2-3-8-18-11)16-20-15-12(17)6-4-7-13(15)23-16/h2-8H,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMQTVIXLIMPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=CC=N1)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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